molecular formula C18H23NO4 B1214726 Homocaine

Homocaine

Cat. No.: B1214726
M. Wt: 317.4 g/mol
InChI Key: NMPOSNRHZIWLLL-SSHXOBKSSA-N
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Description

Homocaine (synonym: Cocaethylene) is a synthetic organic compound chemically designated as ethylbenzoylecgonine. It is structurally derived from cocaine, where the methyl ester group is replaced by an ethyl ester . This compound shares pharmacological properties with cocaine, acting as a stimulant and local anesthetic. It is metabolized in the liver via esterase-mediated hydrolysis, yielding ecgonine ethyl ester and benzoic acid as primary metabolites . Its synthesis involves the transesterification of cocaine with ethanol, a reaction observed in vivo when cocaine and alcohol are co-ingested . This compound exhibits a longer plasma half-life (≈150 minutes) compared to cocaine (≈60 minutes), contributing to prolonged pharmacological effects .

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13?,14?,15-,16+/m0/s1

InChI Key

NMPOSNRHZIWLLL-SSHXOBKSSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](CC2CCC1N2C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3

Synonyms

enzoylecgonine ethyl ester
coca-ethylene
cocaethylene
ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate
ethylcocaine

Origin of Product

United States

Preparation Methods

The synthesis of Homocaine involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various synthetic methodologies, including desymmetrization processes starting from achiral tropinone derivatives .

Chemical Reactions Analysis

Ethyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: As a member of the tropane alkaloid family, it has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Homocaine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This can lead to various physiological effects, depending on the specific receptors and pathways involved. For example, it might interact with neurotransmitter receptors in the brain, influencing neural signaling and behavior.

Comparison with Similar Compounds

Table 1: Chemical Properties of this compound and Cocaine

Property This compound Cocaine
Molecular Formula C₁₈H₂₃NO₄ C₁₇H₂₁NO₄
Molecular Weight (g/mol) 317.38 303.36
Ester Group Ethyl Methyl
logP 2.8 2.4
Plasma Half-Life (min) ≈150 ≈60

Pharmacological Differences

This compound inhibits serotonin and dopamine reuptake with 20% lower potency than cocaine but exhibits a 30% higher affinity for the dopamine transporter (DAT) . In vivo studies in rodent models show this compound induces prolonged locomotor stimulation (duration: 120 vs. 90 minutes for cocaine) . However, its cardiotoxicity profile is more severe, with a 40% higher incidence of arrhythmias in comparative assays .

Comparison with Functionally Similar Compound: Isobutyl p-Aminobenzoate (Cycloform®)

Functional Similarities in Local Anesthesia

Isobutyl p-aminobenzoate (Cycloform®) is a para-aminobenzoic acid (PABA) ester used as a topical anesthetic. Like this compound, it blocks voltage-gated sodium channels, inhibiting neuronal signal transduction . Both compounds are hydrolyzed by plasma esterases, but Cycloform® lacks stimulant effects due to the absence of tropane alkaloid structure .

Table 2: Pharmacological Comparison of this compound and Isobutyl p-Aminobenzoate

Parameter This compound Isobutyl p-Aminobenzoate
Primary Use Stimulant/Anesthetic Topical Anesthetic
Onset of Action (min) 2–5 5–10
Duration (min) 90–150 30–60
CNS Effects Significant None
Metabolism Hepatic esterases Plasma esterases

Research Findings and Analytical Considerations

  • Metabolite Identification : this compound metabolism generates homovanillic acid, a biomarker detectable in urine via LC-MS/MS .
  • Analytical Challenges : this compound’s structural similarity to cocaine complicates gas chromatography (GC) analysis; derivatization with TFAA is required for differentiation .
  • Spectral Data : Infrared (IR) spectra of this compound show distinct C=O stretching at 1720 cm⁻¹, differing from cocaine’s 1745 cm⁻¹ peak .

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